
1-Cyclohexenyl trifluoromethanesulfonate
Overview
Description
1-Cyclohexenyl trifluoromethanesulfonate, also known as 1-cyclohexenyl triflate, is a cyclohexenyl sulfonate. It is a versatile reagent widely employed in synthetic organic chemistry, specifically for the synthesis of diverse compounds. The compound has the molecular formula C7H9F3O3S and a molecular weight of 230.20 g/mol .
Preparation Methods
1-Cyclohexenyl trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the trifluoromethylation of cyclohexenyl sulfonates. This reaction is typically catalyzed by palladium complexes of phosphine oxazoline ligands . The reaction conditions often involve mild temperatures and the use of monodentate biaryl phosphine ligands . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclohexenyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Asymmetric Heck Reaction: This reaction uses palladium complexes of phosphine oxazoline ligands to achieve high enantioselectivity.
Common reagents used in these reactions include palladium catalysts, biaryl phosphine ligands, and various solvents. The major products formed from these reactions are typically trifluoromethylated cyclohexenyl derivatives .
Scientific Research Applications
Chemical Properties and Reactivity
1-Cyclohexenyl trifluoromethanesulfonate is characterized by the following properties:
- Molecular Formula : CHFOS
- Molecular Weight : 238.21 g/mol
- Boiling Point : 84-87 °C at 4 mmHg
- Density : 1.315 g/mL at 25 °C
The trifluoromethanesulfonate group is known for its excellent leaving ability, making CHT an effective electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the triflate moiety enhances the compound's reactivity, allowing it to participate in various synthetic routes.
Trifluoromethylation Reactions
One of the primary applications of this compound is in trifluoromethylation reactions . This process introduces the trifluoromethyl group (CF) into organic molecules, which is valuable in medicinal chemistry due to the unique properties imparted by fluorine atoms.
- Catalytic Systems : CHT has been tested as a substrate in palladium-catalyzed trifluoromethylation reactions. A study demonstrated that using CHT with Pd(dba) and biaryl phosphine ligands under mild conditions effectively yields trifluoromethylated products .
Nucleophilic Substitution Reactions
Due to its electrophilic nature, CHT serves as an excellent reagent for nucleophilic substitution reactions. The compound can react with various nucleophiles, facilitating the formation of complex organic structures.
- Reactivity Studies : Research has focused on the interaction of CHT with different nucleophiles, assessing its efficiency as a reagent. These studies provide insights into optimizing reaction conditions for desired synthetic outcomes.
Potential Pharmacological Properties
While specific biological activity data for CHT is limited, compounds containing trifluoromethanesulfonate groups are often explored for their pharmacological properties. The triflate moiety can enhance lipophilicity and metabolic stability, potentially increasing the effectiveness of drug candidates.
- Drug Development : Further research is warranted to elucidate the specific interactions and biological activities related to CHT and similar compounds.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound (CHT) | Trisubstituted alkene | Excellent leaving group; versatile electrophile |
2-(Triethylsilyl)cyclohex-1-en-1-yl Triflate | Silane derivative | Enhanced stability and reactivity due to silicon atom |
1-Methylcyclopentene Triflate | Trisubstituted alkene | Smaller ring size affecting sterics and reactivity |
4-Cyclohexenyl Triflate | Geometric isomer | Different position of double bond influencing reactivity |
Case Study 1: Palladium-Catalyzed Trifluoromethylation
In a significant study, researchers utilized CHT as a test substrate for palladium-catalyzed reactions. The results indicated that CHT could effectively undergo trifluoromethylation under optimized conditions, yielding valuable products for further synthetic applications .
Case Study 2: Synthesis of Complex Organic Molecules
Another investigation involved using CHT in nucleophilic substitution reactions to synthesize complex organic molecules. The study highlighted the compound's ability to react with various nucleophiles, showcasing its versatility as a building block in organic synthesis .
Mechanism of Action
The high reactivity of 1-Cyclohexenyl trifluoromethanesulfonate arises from its ability to form covalent bonds with a diverse range of substrates. This occurs when the molecule donates an electron pair to the substrate, resulting in the formation of a new covalent bond. Subsequently, this covalent bond undergoes cleavage upon substrate oxidation, leading to the liberation of the this compound molecule .
Comparison with Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate can be compared with other similar compounds such as:
- Phenyl trifluoromethanesulfonate
- Sodium trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
These compounds share similar trifluoromethanesulfonate groups but differ in their organic moieties. The uniqueness of this compound lies in its cyclohexenyl group, which imparts distinct reactivity and applications .
Biological Activity
- Molecular Formula : C_7H_9F_3O_3S
- Molecular Weight : Approximately 244.23 g/mol
- Functional Groups : Alkene (cyclohexene) and trifluoromethanesulfonate
The trifluoromethanesulfonate group is known for its excellent leaving group properties, making it a valuable intermediate in synthetic organic chemistry. This characteristic may also influence its interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.
1-Cyclohexenyl trifluoromethanesulfonate may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound's ability to modify biological molecules suggests it could influence enzymatic reactions, possibly acting as an inhibitor or activator depending on the target enzyme.
- Cell Signaling Pathways : Compounds with similar functional groups have been shown to interact with cellular signaling pathways, potentially altering gene expression and cellular metabolism.
Biological Activity Overview
Although direct studies on the biological activity of this compound are sparse, related compounds indicate potential activities:
- Antimicrobial Activity : Similar trifluoromethanesulfonates have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects.
- Anticancer Potential : The reactivity profile of trifluoromethanesulfonates allows for the exploration of their anticancer properties, particularly in modifying targets within cancer cells.
Table 1: Summary of Biological Activities of Related Compounds
Research Insights
- A study indicated that compounds with trifluoromethanesulfonate groups can significantly alter enzyme activities, suggesting that this compound may similarly affect enzyme kinetics and cellular functions .
- Investigations into the stability and degradation of similar compounds have shown that their biological effects can vary over time, highlighting the importance of understanding the temporal dynamics of this compound in biological systems.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 1-cyclohexenyl trifluoromethanesulfonate, and what are their key considerations?
Methodological Answer:
The compound is typically synthesized via triflation of cyclohexenol derivatives. A common method involves reacting cyclohexanone with triflic anhydride (TFAA) in the presence of a base such as pyridine or triethylamine to stabilize the reactive intermediate. For example, cyclohexanone reacts with TFAA at 0–5°C under anhydrous conditions to yield 1-cyclohexenyl triflate in ~55–88% purity, depending on reaction optimization . Key considerations include:
- Moisture control : TFAA is highly moisture-sensitive; reactions must be conducted under inert atmospheres (argon/nitrogen) .
- Temperature : Low temperatures (0–5°C) minimize side reactions like oligomerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often used to isolate the product .
Q. Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
The compound poses significant hazards, including skin/eye irritation (H315, H319) and respiratory risks (H335) . Essential protocols include:
- Ventilation : Use fume hoods or conduct reactions in well-ventilated areas (P271) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats (P280) .
- Storage : Keep in sealed containers under inert gas (argon) at 2–8°C to prevent decomposition (P403 + P233) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved halogenated solvent protocols .
Q. Advanced: How can reaction conditions be optimized for generating cyclohexyne from silylated this compound?
Methodological Answer:
Silylated derivatives (e.g., 2-(triethylsilyl)cyclohex-1-en-1-yl triflate) are precursors to cyclohexyne via fluoride-induced desilylation. Optimization steps include:
- Fluoride Source : Use tetrabutylammonium fluoride (TBAF) in THF at −78°C to minimize side reactions .
- Functional Group Compatibility : The silyl group enhances stability, allowing reactions with Pd(PPh₃)₄ or Ni catalysts for cross-coupling (e.g., with aryl halides) .
- Stepwise Synthesis : Protect the cyclohexenone carbonyl as an acetal prior to triflation to prevent unwanted ketone reactivity .
Key Data : Multi-step synthesis yields ~60–70% of the silylated triflate, with cyclohexyne generation confirmed via trapping experiments with dienes .
Q. Advanced: How is this compound used to construct strained intermediates like 1,2-cyclohexadiene, and what experimental challenges arise?
Methodological Answer:
The compound serves as a precursor to 1,2-cyclohexadiene via β-elimination under basic conditions. Challenges include:
- Reagent Selection : Use strong, non-nucleophilic bases (e.g., LDA or t-BuOK) to promote elimination without nucleophilic attack on the triflate group .
- Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) stabilize the transition state, improving elimination efficiency .
- Trapping Strategies : Immediate trapping with electron-deficient dienes (e.g., tetrazines) confirms intermediate formation via Diels-Alder adducts .
Contradiction Note : Conflicting yields (55% vs. 88%) in similar conditions () suggest sensitivity to substrate purity and base stoichiometry.
Q. Advanced: How should researchers address contradictory data on synthesis yields for this compound?
Methodological Analysis:
Yield discrepancies often stem from:
- Reagent Purity : Impurities in TFAA or cyclohexanone reduce efficiency. Distill reagents prior to use .
- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from higher proportional side reactions. Scale-up with rigorous temperature control improves reproducibility .
- Workup Methods : Incomplete removal of triflic acid residues (via NaHCO₃ washes) can lead to overestimation of yields during chromatography .
Recommendation : Validate yields via NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. Advanced: What experimental design considerations are critical for using this compound in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
When employing the compound in Suzuki-Miyaura or Negishi couplings:
- Catalyst Selection : Use Pd(PPh₃)₄ for aryl boronic acids, as bulky ligands prevent β-hydride elimination .
- Solvent System : THF/toluene mixtures (1:1) balance substrate solubility and catalyst activity .
- Additives : Include Cs₂CO₃ (2 equiv) to neutralize triflic acid byproducts, preventing catalyst poisoning .
Troubleshooting : Monitor for cyclohexene formation (via GC-MS), indicating premature elimination due to excessive heating.
Properties
IUPAC Name |
cyclohexen-1-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSCRRLWRRANJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312855 | |
Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-50-5 | |
Record name | 28075-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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